

Comparative Characterization of 2,5-Diiodo-4-methyl-1H-imidazole and Related Derivatives

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Compound of Interest

Compound Name: 2,5-Diiodo-4-methyl-1H-imidazole

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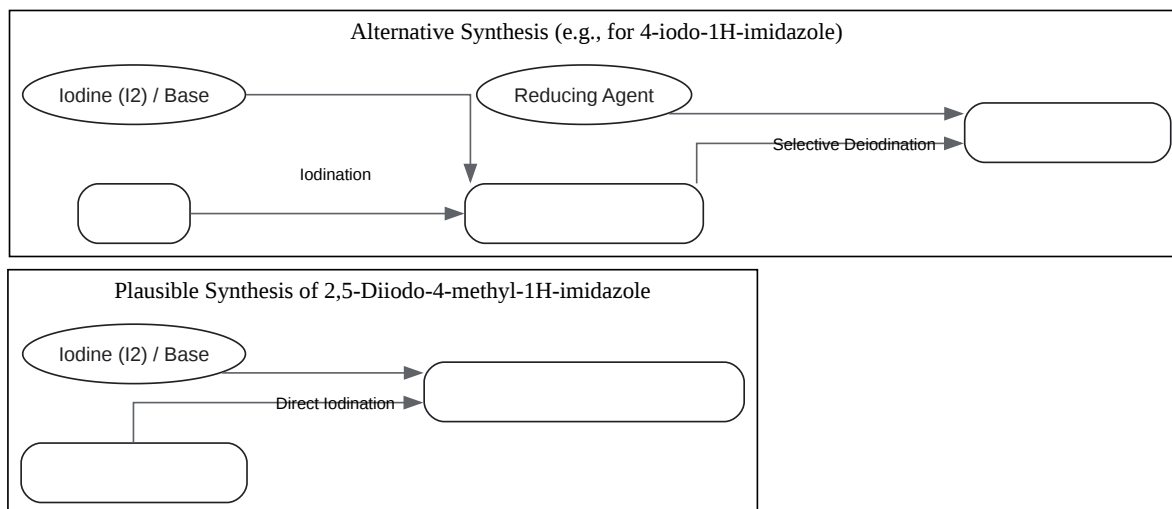
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Characterization of Iodinated Methyl-Imidazoles

This guide provides a comparative overview of the characterization of **2,5-Diiodo-4-methyl-1H-imidazole** and its related derivatives. Due to the limited availability of detailed published experimental data for **2,5-diiodo-4-methyl-1H-imidazole**, this document focuses on presenting available data for this compound alongside a more detailed characterization of structurally similar iodinated imidazoles. This comparative approach aims to provide a valuable resource for researchers working with and synthesizing iodinated imidazole scaffolds, which are crucial intermediates in the development of novel therapeutic agents.

Synthesis Overview

The synthesis of iodinated imidazoles typically involves the direct iodination of the imidazole ring using iodine in the presence of a base. The regioselectivity of the iodination can be controlled by the starting material and reaction conditions. For instance, a common route to mono-iodinated imidazoles involves the synthesis of a di-iodinated intermediate followed by selective deiodination.

A plausible synthetic pathway for **2,5-diiodo-4-methyl-1H-imidazole** would involve the direct iodination of 4-methyl-1H-imidazole. For comparison, a documented two-step synthesis of 4-iodo-1H-imidazole proceeds through the formation of 4,5-diiodo-1H-imidazole, followed by a reduction reaction to remove one of the iodine atoms.



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Plausible and alternative synthetic pathways for iodinated imidazoles.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for **2,5-diiodo-4-methyl-1H-imidazole** and its comparator compounds. Direct experimental data for the target compound is limited; therefore, data from commercial suppliers and computational predictions are included where available.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
2,5-Diiodo-4-methyl-1H-imidazole	C ₄ H ₄ I ₂ N ₂	333.89	Not specified	Not specified
4,5-Diiodo-1H-imidazole	C ₃ H ₂ I ₂ N ₂	319.87	White to off-white solid	188-190
4-Iodo-1-methyl-1H-imidazole	C ₄ H ₅ IN ₂	208.00	Not specified	Not specified

Table 2: Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Mass Spectrometry (m/z)	IR Spectroscopy (cm ⁻¹)
2,5-Diiodo-4-methyl-1H-imidazole	Data not available	Data not available	[M+H] ⁺ : 334.85 (predicted)[1]	Data not available
4,5-Diiodo-1H-imidazole	7.76 (s, 1H, in DMSO-d ₆)	141.1, 143.2 (in DMSO-d ₆)	320 (M ⁺)	Data not available
4-Iodo-1-methyl-1H-imidazole	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, **2,5-diiodo-4-methyl-1H-imidazole**, are not readily available in the reviewed literature. However, a general procedure for the synthesis of a related di-iodinated imidazole is provided below as a reference.

General Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from methodologies for the synthesis of iodinated imidazoles.

Materials:

- Imidazole
- Iodine (I₂)
- Sodium Hydroxide (NaOH)
- Water
- Hydrochloric Acid (HCl) for pH adjustment

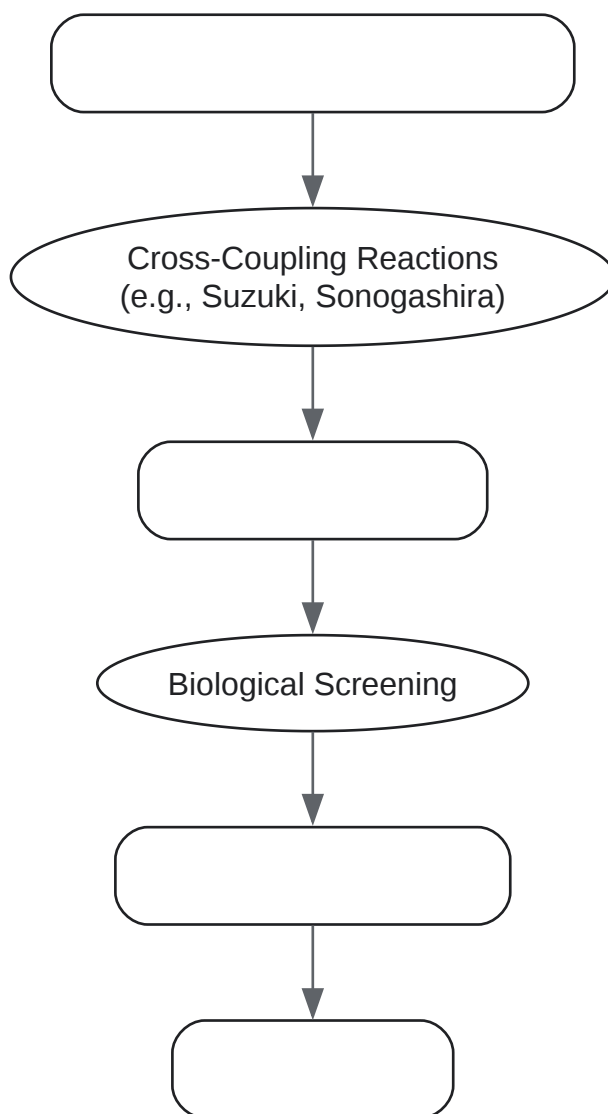
Procedure:

- Dissolve imidazole in an aqueous solution of sodium hydroxide.
- To this solution, add a solution of iodine in water dropwise at a controlled temperature (e.g., 0-5 °C).
- Stir the reaction mixture for several hours at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, adjust the pH of the mixture to be neutral using hydrochloric acid, which will precipitate the crude product.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- The crude 4,5-diiodo-1H-imidazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity Context

Iodinated imidazoles serve as versatile building blocks in medicinal chemistry. The imidazole core is a "privileged" structure, meaning it is a common motif in many biologically active compounds. The introduction of iodine atoms provides a handle for further functionalization

through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of derivatives for drug discovery programs. These derivatives have been explored for a range of therapeutic applications, including as anticancer, antifungal, and antimicrobial agents.



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Role of iodinated imidazoles in drug discovery workflow.

This guide highlights the current state of knowledge on the characterization of **2,5-diiodo-4-methyl-1H-imidazole** and its analogues. Further experimental work is necessary to fully elucidate the spectroscopic and physicochemical properties of this specific compound. The

provided comparative data and synthetic strategies aim to facilitate future research and development in this area.

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References

- 1. PubChemLite - 2,5-diiodo-1-methyl-1h-imidazole (C₄H₄I₂N₂) [pubchemlite.lcsb.uni.lu]
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